molecular formula C13H17NO3 B14839406 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene

4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene

Cat. No.: B14839406
M. Wt: 235.28 g/mol
InChI Key: UKZILUOEDFPILH-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene typically involves the nitration of a tert-butyl-substituted benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 4-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 4-tert-butyl-2-cyclopropoxyphenol. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The cyclopropoxy group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-Tert-butyl-2-cyclopropoxy-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 4-Tert-butyl-2-hydroxy-1-nitrobenzene.

Scientific Research Applications

4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyloxy-1-nitrobenzene

InChI

InChI=1S/C13H17NO3/c1-13(2,3)9-4-7-11(14(15)16)12(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

UKZILUOEDFPILH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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